molecular formula C11H8N2O4 B8402371 8-Nitro-quinoline-4-carboxylic acid methyl ester

8-Nitro-quinoline-4-carboxylic acid methyl ester

Cat. No. B8402371
M. Wt: 232.19 g/mol
InChI Key: XFVCWGHZEIJTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102688B2

Procedure details

In a similar fashion using route 19 general procedure 29, 8-nitro-quinoline-4-carboxylic acid methyl ester 474 (0.5 g, 2.15 mmol), SnCl2 (1.6 g, 8.6 mmol), 6N HCl (2 drops) and MeOH (10 ml) at 70° C. for 3 h gave the title compound (370 mg, 65%) which was used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[C:10]([N+:15]([O-])=O)[CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][CH:6]=1)=[O:4].Cl[Sn]Cl>Cl.CO>[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[C:10]([NH2:15])[CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C.
CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=NC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.